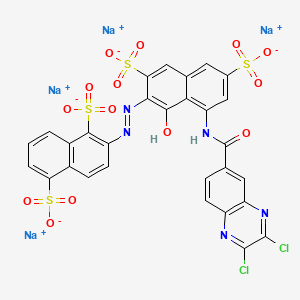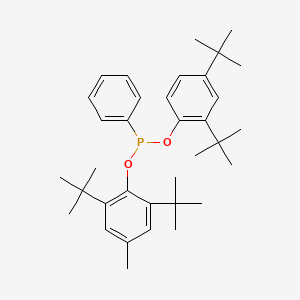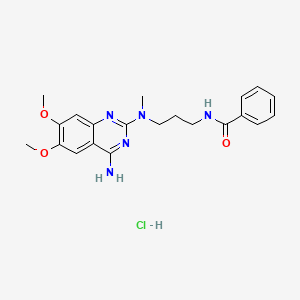![molecular formula C29H66O11Si4 B14468468 Cyclotrisiloxane, 2-methyl-2,4,4,6-tetrakis(1-methylpropoxy)-6-[[tris(1-methylpropoxy)silyl]oxy]- CAS No. 70776-64-6](/img/structure/B14468468.png)
Cyclotrisiloxane, 2-methyl-2,4,4,6-tetrakis(1-methylpropoxy)-6-[[tris(1-methylpropoxy)silyl]oxy]-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Cyclotrisiloxane, 2-methyl-2,4,4,6-tetrakis(1-methylpropoxy)-6-[[tris(1-methylpropoxy)silyl]oxy]- is a complex organosilicon compound. It belongs to the class of cyclic siloxanes, which are known for their unique structural properties and versatile applications in various fields, including materials science, chemistry, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Cyclotrisiloxane, 2-methyl-2,4,4,6-tetrakis(1-methylpropoxy)-6-[[tris(1-methylpropoxy)silyl]oxy]- typically involves the reaction of silane precursors with appropriate alkoxy groups under controlled conditions. The process often requires the use of catalysts to facilitate the formation of the cyclic structure. The reaction conditions, such as temperature, pressure, and solvent choice, play a crucial role in determining the yield and purity of the final product.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale batch or continuous processes. The use of advanced reactors and purification techniques ensures the consistent quality and high yield of the compound. The industrial methods are optimized to minimize waste and energy consumption, making the process more sustainable.
Chemical Reactions Analysis
Types of Reactions
Cyclotrisiloxane, 2-methyl-2,4,4,6-tetrakis(1-methylpropoxy)-6-[[tris(1-methylpropoxy)silyl]oxy]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form silanol groups.
Reduction: Reduction reactions can lead to the formation of silane derivatives.
Substitution: The alkoxy groups can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various catalysts to facilitate substitution reactions. The conditions, such as temperature and solvent, are carefully controlled to achieve the desired products.
Major Products Formed
The major products formed from these reactions include silanols, silanes, and substituted siloxanes. These products have diverse applications in different fields, including materials science and pharmaceuticals.
Scientific Research Applications
Cyclotrisiloxane, 2-methyl-2,4,4,6-tetrakis(1-methylpropoxy)-6-[[tris(1-methylpropoxy)silyl]oxy]- has several scientific research applications:
Chemistry: Used as a precursor for the synthesis of advanced materials and polymers.
Biology: Employed in the development of biocompatible materials for medical devices.
Medicine: Investigated for its potential use in drug delivery systems.
Industry: Utilized in the production of coatings, adhesives, and sealants due to its unique properties.
Mechanism of Action
The mechanism of action of Cyclotrisiloxane, 2-methyl-2,4,4,6-tetrakis(1-methylpropoxy)-6-[[tris(1-methylpropoxy)silyl]oxy]- involves its interaction with various molecular targets and pathways. The compound’s siloxane backbone provides flexibility and stability, allowing it to interact with different substrates. The alkoxy groups can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and functionality.
Comparison with Similar Compounds
Similar Compounds
Cyclotetrasiloxane: Another cyclic siloxane with four silicon atoms in the ring.
Cyclopentasiloxane: Contains five silicon atoms in the ring and is used in similar applications.
Uniqueness
Cyclotrisiloxane, 2-methyl-2,4,4,6-tetrakis(1-methylpropoxy)-6-[[tris(1-methylpropoxy)silyl]oxy]- is unique due to its specific alkoxy substitutions, which impart distinct chemical and physical properties. These properties make it suitable for specialized applications where other cyclic siloxanes may not perform as effectively.
Properties
CAS No. |
70776-64-6 |
|---|---|
Molecular Formula |
C29H66O11Si4 |
Molecular Weight |
703.2 g/mol |
IUPAC Name |
tributan-2-yl [2,4,4,6-tetra(butan-2-yloxy)-6-methyl-1,3,5,2,4,6-trioxatrisilinan-2-yl] silicate |
InChI |
InChI=1S/C29H66O11Si4/c1-16-23(8)30-41(15)37-43(34-27(12)20-5,35-28(13)21-6)40-44(38-41,36-29(14)22-7)39-42(31-24(9)17-2,32-25(10)18-3)33-26(11)19-4/h23-29H,16-22H2,1-15H3 |
InChI Key |
SLFRQASMXKIYIU-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)O[Si]1(O[Si](O[Si](O1)(OC(C)CC)O[Si](OC(C)CC)(OC(C)CC)OC(C)CC)(OC(C)CC)OC(C)CC)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


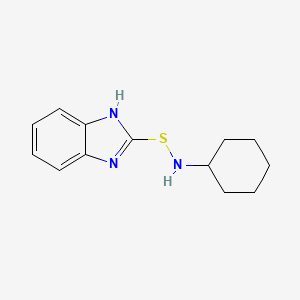
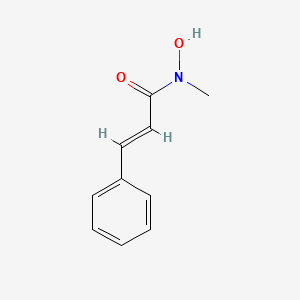

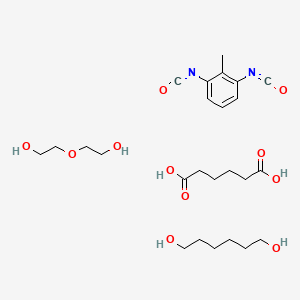
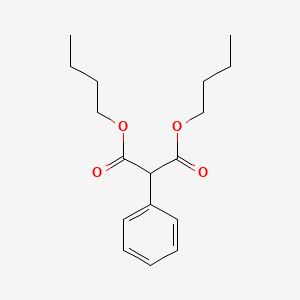
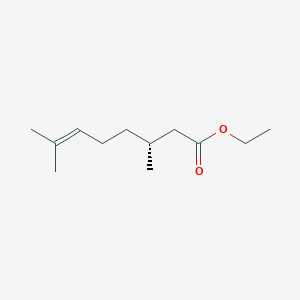
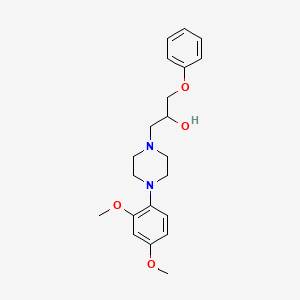
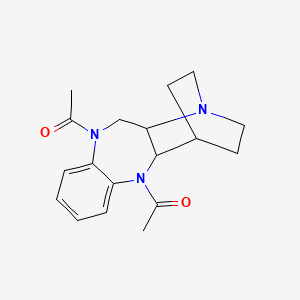
![6-[(2-Aminophenyl)methyl]-5-bromopyrimidine-2,4(1H,3H)-dione](/img/structure/B14468436.png)
